molecular formula C8H4FN3 B1413027 2-(5-Fluoropyridin-2-yl)malononitrile CAS No. 1870747-65-1

2-(5-Fluoropyridin-2-yl)malononitrile

Cat. No.: B1413027
CAS No.: 1870747-65-1
M. Wt: 161.14 g/mol
InChI Key: MVDITLUCPDUPST-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)malononitrile (CAS 1870747-65-1) is a fluorinated organic compound with the molecular formula C8H4FN3 and a molecular weight of 161.14 g/mol. It is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound features a malononitrile group attached to a 5-fluoropyridinyl ring, a structure that is commonly utilized in the synthesis of more complex molecules. As a versatile reactant, it can participate in various cyclization and coupling reactions to construct nitrogen-containing heterocycles, which are core structures in many biologically active compounds. Researchers employ this compound in the development of potential pharmaceutical agents, including investigations into caspase inhibitors where related isatin analogues have shown activity . The presence of both the fluorine atom and the nitrile groups enhances the molecule's reactivity and ability to interact with biological targets, making it a useful probe in biochemical studies. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use, or for human consumption. Please handle with appropriate care; refer to the Safety Data Sheet for full hazard information.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDITLUCPDUPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-2-yl)malononitrile typically involves the reaction of 5-fluoropyridine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or sodium alkoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoropyridin-2-yl)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)malononitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)malononitrile involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Malononitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
This compound C₈H₄FN₃ 161.14 5-Fluoropyridine Not specified (commercially sourced)
2-(Thiazolidin-2-ylidene)malononitrile C₆H₅N₃S 167.20 Thiazolidine ring Cyclocondensation of 1 and cysteamine
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile C₂₁H₁₃N₃O 323.34 Furan ring with diphenyl/methyl groups Crystallization from ethanol
2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile C₃₃H₁₆N₄ 480.51 Fluorene core with pyridine-ethynyl Sonogashira coupling
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile C₁₂H₇N₃OS 265.27 Thiazolidinone ring with phenyl Reaction with α-bromocarbonyls

Key Observations :

  • Fluorinated vs. Non-Fluorinated Derivatives: The fluorine atom in this compound enhances electronegativity compared to non-fluorinated analogs like 2-(thiazolidin-2-ylidene)malononitrile .
  • Heterocyclic Substituents : Thiazolidine and furan-based derivatives exhibit planar geometries due to conjugation, while bulky groups (e.g., diphenyl in furan derivatives) introduce steric hindrance, affecting crystal packing .
  • Synthetic Routes : Fluorinated derivatives are often sourced commercially (e.g., ), whereas thiazolidine and furan analogs are synthesized via cyclocondensation or crystallization .

Crystallographic and Electronic Properties

Table 2: Crystallographic and Electronic Data

Compound Name Crystal System Space Group Key Interactions NLO Properties (Compared to Urea) Reference
This compound Not reported Not studied
2-(Thiazolidin-2-ylidene)malononitrile Monoclinic P2₁/c S···N, C–H···π interactions Not reported
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Triclinic P1 C–H···π, C(methyl)–H···N(cyano) Not studied
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Optimized via DFT/B3LYP 1.5× higher β value than urea

Key Observations :

  • Crystal Packing: Furan-based derivatives exhibit weak C–H···π interactions, similar to other malononitriles, but diphenyl groups reduce packing efficiency .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Fluoropyridin-2-yl)malononitrile?

The synthesis typically involves multi-step protocols starting with fluorinated pyridine precursors. For example, fluorination of pyridine derivatives using agents like Selectfluor under controlled acidic conditions (e.g., sulfuric acid) ensures selective functionalization . A one-step reduction method using Raney nickel in tetrahydrofuran/acetic acid mixtures can also yield structurally similar malononitrile derivatives, as demonstrated in the preparation of pyrrole-carbaldehydes . Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques (crystallization, distillation) to enhance yield and purity .

Q. How can the molecular structure of this compound be characterized?

Structural elucidation relies on X-ray crystallography for precise bond-length and conformation analysis, as seen in studies of malononitrile derivatives . Complementary techniques include IR linear-dichroic (IR-LD) spectroscopy for vibrational assignments and computational methods like density functional theory (DFT) to predict electronic properties and molecular behavior .

Q. What safety precautions are necessary when handling this compound?

Based on analogous compounds, this compound likely requires handling under fume hoods with PPE (gloves, goggles) due to risks of acute toxicity, skin/eye irritation, and respiratory harm . Consult Safety Data Sheets (SDS) for specific hazards, and ensure waste disposal via authorized agencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include solvent selection (e.g., tetrahydrofuran/acetic acid mixtures for stabilizing intermediates ), catalyst loading (e.g., Raney nickel ratios ), and temperature control. Reaction kinetics studies using HPLC or GC-MS can identify bottlenecks, while flow chemistry setups enhance scalability .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

DFT calculations, as applied in Colle-Salvetti correlation-energy models, effectively map electron density and local kinetic energy to predict reactivity . Molecular dynamics simulations can further model interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Triangulate data from multiple techniques: X-ray crystallography resolves ambiguities in bond configurations , while IR-LD spectroscopy assigns vibrational modes . For electronic discrepancies, time-dependent DFT (TD-DFT) can reconcile experimental and theoretical UV-Vis spectra .

Q. What strategies can analyze the biological activity of this compound?

Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms ) and receptor-binding studies. Computational docking (AutoDock, Schrödinger Suite) predicts binding affinities, while metabolomic profiling (LC-MS) identifies downstream effects .

Q. How does the fluoropyridinyl group influence the reactivity of malononitrile derivatives in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. This is evident in the synthesis of Vonoprazan fumarate intermediates, where fluorinated malononitriles exhibit higher regioselectivity in C–N bond formations . Comparative studies with non-fluorinated analogs (e.g., 2-chlorophenyl derivatives ) further validate this effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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